Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate
Description
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is a phosphonate ester featuring a benzoxazole moiety linked via a phenoxy-methyl group to a diethyl phosphonate backbone. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, due to their ability to interact with biomolecules through hydrogen bonding and π-π stacking interactions . The phosphonate group enhances solubility and stability, making such compounds suitable for pharmaceutical applications.
Properties
CAS No. |
797763-26-9 |
|---|---|
Molecular Formula |
C18H20NO5P |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[4-(diethoxyphosphorylmethoxy)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H20NO5P/c1-3-22-25(20,23-4-2)13-21-15-11-9-14(10-12-15)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
CSPLOEWBRRLFJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate typically involves the reaction of 4-(1,3-benzoxazol-2-yl)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(1,3-Benzoxazol-2-yl)phenol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological processes that involve phosphorylation.
Comparison with Similar Compounds
Antimicrobial Activity
- Compound 3 (boronic acid-substituted phosphonate): Exhibits "super-selectivity" against E. coli strains (R2–R4) with cytotoxicity comparable to ciprofloxacin. The boronic acid moiety enhances membrane disruption by binding to LPS .
- Compound 6 (stilbene-linked bis-phosphonate): Shows broad-spectrum activity due to its planar structure, enabling DNA intercalation .
- Triazole-carbazole phosphonates : Demonstrate moderate antimicrobial activity but excel in anticancer applications due to heterocyclic π-system interactions .
However, the absence of boronic acid or stilbene linkers might reduce its membrane-targeting efficacy compared to compounds 3 and 6 .
Physicochemical Properties
- Lipophilicity: The tert-butyl () and cyanophenyl () substituents increase logP values, enhancing membrane permeability. The benzoxazole group likely balances hydrophilicity due to its polar N,O-heterocycle.
- Thermal Stability: Melting points for benzothiazole-amino phosphonates (179–180°C, ) suggest higher crystallinity than boronic acid derivatives, which are often oils .
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